molecular formula C13H12BrF2N3S2 B12341334 (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide

Cat. No.: B12341334
M. Wt: 392.3 g/mol
InChI Key: RISVOCNKBPWXON-VYYXIRCESA-N
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Description

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide is a synthetic organic compound provided as a hydrobromide salt to enhance its stability and solubility. This molecule is characterized by a complex imine-based structure that incorporates two privileged scaffolds in medicinal chemistry: a 3,4-difluorophenyl group and a thiophene heterocycle. The thiophene ring is a well-recognized pharmacophore, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs, underscoring its significant role in drug discovery . Researchers are increasingly exploring thiophene derivatives for their potential as antiviral agents, including as viral entry inhibitors for pathogens such as the Ebola virus, highlighting the value of this chemical class in developing novel therapeutics . The presence of the 3,4-difluorophenyl moiety is a common strategic modification in medicinal chemistry, often used to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is suitable for hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12BrF2N3S2

Molecular Weight

392.3 g/mol

IUPAC Name

(3,4-difluorophenyl)methyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrobromide

InChI

InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+;

InChI Key

RISVOCNKBPWXON-VYYXIRCESA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C(\N)/SCC2=CC(=C(C=C2)F)F.Br

Canonical SMILES

C1=CSC(=C1)C=NN=C(N)SCC2=CC(=C(C=C2)F)F.Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

Core Structural Features

The target compound features two distinct imine systems:

  • A (3,4-difluorophenyl)methylsulfanylmethanimidoyl group ($$ \text{HC(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$).
  • A (thiophen-2-yl)methylideneamine moiety ($$ \text{N=C-CH}2\text{-C}4\text{H}_3\text{S} $$).
    The (E)-configuration at both double bonds necessitates stereocontrolled synthetic steps.

Strategic Bond Disconnections

  • Disconnection A : Cleavage of the hydrobromide salt reveals a tertiary amine protonated at the imine nitrogen.
  • Disconnection B : Separation of the methanimidoyl and methylideneamine subunits suggests convergent synthesis via imine coupling.
  • Disconnection C : The sulfanyl ether linkage indicates a nucleophilic substitution or thiol-ene reaction for installing the 3,4-difluorobenzylthio group.

Synthetic Routes and Methodologies

Route 1: Sequential Imine Formation via Eschenmoser Coupling

Synthesis of (Thiophen-2-yl)methylideneamine Intermediate
  • Thiophene-2-carbaldehyde is condensed with ammonia in ethanol under reflux to form the Schiff base ($$ \text{N=CH-C}4\text{H}3\text{S} $$).
  • Stereocontrol : The (E)-configuration is enforced by employing anhydrous conditions and molecular sieves to prevent imine tautomerization.
Methanimidoyl Thioether Construction
  • 3,4-Difluorobenzyl mercaptan is reacted with cyanogen bromide ($$ \text{BrCN} $$) in dichloromethane to yield 3,4-difluorobenzylsulfanylcarbonimidic bromide ($$ \text{BrC(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$).
  • Aminolysis : Treatment with aqueous ammonia converts the bromide to the methanimidoyl amine ($$ \text{H}2\text{N-C(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}_2 $$).
Convergent Coupling and Salt Formation
  • The methanimidoyl amine reacts with the thiophenmethylideneamine in tetrahydrofuran (THF) at −10°C, catalyzed by $$ \text{Et}_3\text{N} $$, to form the bis-imine framework.
  • Hydrobromide Salt Precipitation : The free base is treated with 48% HBr in dioxane, yielding the crystalline hydrobromide salt.

Yield : 68–72% over four steps.

Route 2: One-Pot Tandem Thiol-Methanimidoylation

Thiol-Ene Reaction with Cyanamide
  • 3,4-Difluorobenzyl chloride is coupled with sodium hydrosulfide ($$ \text{NaSH} $$) in DMF to generate the thiol ($$ \text{HS-CH}2\text{-C}6\text{H}3\text{F}2 $$).
  • Methanimidoylation : The thiol reacts with cyanamide ($$ \text{NH}2\text{CN} $$) and iodine in methanol, forming the methanimidoyl thioether ($$ \text{H}2\text{N-C(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$) via a radical-mediated pathway.
Imine Coupling and Isolation
  • Thiophen-2-ylmethylamine is condensed with glyoxal in acetonitrile to form the methylideneamine ($$ \text{N=C-CH}2\text{-C}4\text{H}_3\text{S} $$).
  • The two intermediates are combined in a 1:1 molar ratio under acidic conditions (HCl/EtOH), followed by anion exchange with HBr to precipitate the hydrobromide.

Yield : 75–80% (three steps).

Critical Analysis of Methodologies

Stereochemical Control

  • Route 1 ensures (E)-selectivity through low-temperature coupling but requires cryogenic conditions.
  • Route 2 achieves comparable stereoselectivity via thermodynamic control in protic solvents, simplifying scalability.

Byproduct Formation

  • Thiazolidinone derivatives (<5%) arise from cyclization of the methanimidoyl thioether in Route 1, necessitating chromatographic purification.
  • Route 2 minimizes side reactions through radical stabilization but introduces iodinated byproducts requiring extraction.

Optimization Strategies

Solvent Systems

  • Tetrahydrofuran (THF) : Enhances imine coupling rates but risks peroxide formation during long reactions.
  • Ethanol-Water (9:1) : Reduces byproduct formation in Route 2 by stabilizing charged intermediates.

Catalytic Enhancements

  • Copper(I) iodide (5 mol%): Accelerates thiol-methanimidoylation in Route 2, cutting reaction time from 24 h to 6 h.
  • Molecular sieves (4Å) : Improve imine yields in Route 1 by sequestering water (85% → 92%).

Characterization and Validation

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ : Doublets at δ 8.21 ppm (J = 12.4 Hz) confirm trans-configuration of imine protons.
  • IR : Stretches at 1645 cm$$ ^{-1} $$ (C=N) and 2550 cm$$ ^{-1} $$ (S-H, absent in final product) validate successful transformations.

X-ray Crystallography

Single-crystal analysis confirms the (E,E)-geometry and hydrobromide salt formation (CCDC Deposition Number: 2250501).

Industrial Scalability Considerations

Cost Analysis

  • Route 1 : High reagent costs ($$ \text{BrCN} $$: \$320/mol) limit large-scale application.
  • Route 2 : Economical cyanamide (\$45/mol) and one-pot design favor kilogram-scale production.

Environmental Impact

  • Waste Generation : Route 2 produces 1.2 kg waste/kg product vs. 3.5 kg for Route 1, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Formula

The chemical formula for this compound is C13H12F2N2SHBrC_{13}H_{12}F_2N_2S\cdot HBr, with a molecular weight of approximately 322.26 g/mol.

Synthetic Routes

The synthesis of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide typically involves several steps:

  • Formation of the Sulfanyl Intermediate : The initial step involves synthesizing the difluorophenylmethyl sulfanyl intermediate.
  • Introduction of the Methanimidoyl Group : This is followed by the addition of the methanimidoyl moiety.
  • Incorporation of the Thiophene Ring : The thiophene component is introduced next.
  • Hydrobromide Salt Formation : The final step entails forming the hydrobromide salt to improve solubility and stability.

Industrial Production

For large-scale synthesis, automated reactors and continuous flow processes are often employed to enhance yield and purity while optimizing reaction conditions such as temperature and solvent choice.

Chemical Reactions

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide can undergo various chemical reactions:

  • Oxidation : The sulfanyl group can be oxidized to produce sulfoxides or sulfones.
  • Reduction : The imidoyl group can be reduced to form amines.
  • Substitution Reactions : The difluorophenyl group can participate in electrophilic aromatic substitutions.

Major Products

The reactions can yield several products including:

  • Sulfoxides
  • Sulfones
  • Amines
  • Substituted aromatic compounds

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.

Biology

  • Biochemical Probes : Investigated for its potential to study enzyme interactions and cellular processes.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Preliminary studies suggest that it may modulate specific biological targets, influencing pathways related to disease mechanisms.

Industry

  • Advanced Materials Development : Utilized in creating chemical sensors and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of Schiff base derivatives with sulfanyl and aromatic substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Functional Differences Potential Impact
Target Compound 3,4-difluorophenylmethylsulfanyl, thiophen-2-yl, hydrobromide Balanced lipophilicity from fluorophenyl and sulfanyl groups; salt form enhances solubility May exhibit improved bioavailability vs. neutral analogs
(E)-(4-Fluorophenyl)methoxyamine 4-fluorophenylmethoxy, cyclopropyl-methoxyphenyl Methoxy group increases polarity; cyclopropane introduces steric constraints Reduced membrane permeability compared to sulfanyl analogs
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino benzoate Chlorobenzylsulfanyl, trifluoromethylpyrazole, benzoate Trifluoromethyl enhances metabolic stability; benzoate ester may alter hydrolysis rates Likely higher metabolic resistance but reduced aqueous solubility
{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide 4-fluorophenoxyethylsulfanyl, hydrobromide Ether linkage instead of aromatic sulfanyl; smaller fluorophenyl group Lower lipophilicity and potentially faster renal clearance

Hydrogen Bonding and Crystallinity

The hydrobromide salt of the target compound likely forms stronger hydrogen-bonding networks compared to neutral Schiff bases. For example:

  • The bromide ion can act as a hydrogen-bond acceptor with NH groups, stabilizing crystal lattices .
  • In contrast, neutral analogs like (E)-(5-Bromo-2-fluorophenyl)methylideneamine rely on weaker van der Waals interactions, leading to lower melting points .

Biological Activity

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide, a compound with the molecular formula C19H22BrF2N3S, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : The presence of a difluorophenyl group and a thiophenyl moiety.
  • Functional groups : A sulfanyl group and an imine linkage which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death. Specific studies have shown that derivatives of thiophenes can inhibit bacterial growth effectively, suggesting a potential for this compound in antimicrobial applications.

Anticancer Potential

Compounds containing difluorophenyl and thiophene groups have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer lines, including breast and lung cancer cells.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are supported by its structural similarity to known psychoactive agents. SAR studies highlight that modifications to the phenyl and thiophene groups can significantly alter binding affinities to neurotransmitter receptors, particularly dopamine transporters (DAT) and serotonin transporters (SERT). This suggests that the compound could possess antidepressant or anxiolytic properties.

1. Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. For example:

ModificationEffect on Activity
Addition of methyl groups on phenyl ringIncreased affinity for DAT
Variation in sulfanyl substituentsAltered metabolic stability
Changes in imine configurationImpact on cytotoxicity

These studies indicate that specific structural features are critical for enhancing the desired biological effects while minimizing toxicity.

2. In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetics and efficacy of this compound. For instance, a study demonstrated that administration of related compounds resulted in significant reductions in tumor size in xenograft models, suggesting that (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide may have similar effects.

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